![molecular formula C26H25NO3 B252981 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252981.png)
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indoles. This compound has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit the aggregation of beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and specificity. This compound has been found to exhibit potent anticancer activity and has been shown to be specific to cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and specific analogs of this compound for use in cancer therapy. Another potential direction is the study of the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug development. Additionally, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease, should be further explored.
Synthesis Methods
The synthesis of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-methylbenzylamine with 4-ethylbenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-bromoacetylacetone to yield the final product.
Scientific Research Applications
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides.
properties
Product Name |
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one |
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Molecular Formula |
C26H25NO3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C26H25NO3/c1-3-19-12-14-21(15-13-19)24(28)16-26(30)22-6-4-5-7-23(22)27(25(26)29)17-20-10-8-18(2)9-11-20/h4-15,30H,3,16-17H2,1-2H3 |
InChI Key |
VHMACOSVMDYEOX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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